

Comparative Guide to NDescyclopropanecarbaldehyde Olaparib Reference Standards

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Compound of Interest			
Compound Name:	N-Descyclopropanecarbaldehyde		
Сотпроина мате.	Olaparib		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available N-

Descyclopropanecarbaldehyde Olaparib reference standards. N-

Descyclopropanecarbaldehyde Olaparib is a known process-related impurity and metabolite of Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1] Accurate and well-characterized reference standards are crucial for the development, validation, and quality control of analytical methods for Olaparib and its impurities, ensuring the safety and efficacy of the final drug product.

Comparison of Commercially Available Reference Standards

The following table summarizes the key quality attributes of N-

Descyclopropanecarbaldehyde Olaparib reference standards from various suppliers. This data has been compiled from publicly available Certificates of Analysis and product specifications. It is important to note that batch-to-batch variability may exist, and users should always refer to the certificate of analysis provided with the specific lot they purchase.



Supplier	Catalog Number	Purity (by HPLC/LCMS)	Analytical Techniques Used	Additional Information
MedChemExpres s	HY-75706	99.46% (LCMS) [2]	¹ H NMR, LCMS[2]	-
Sigma-Aldrich	AMBH303C5F91	97%[3]	Not explicitly stated on product page	-
ChemScene	CS-M0384	≥95%[4]	Not explicitly stated on product page	-
SynZeal	SZ-O033004	Data provided with detailed COA upon request[5]	NMR, MS, HPLC Purity[5][6]	Offers EP/USP traceable standards[6]
Daicel Pharma	DCTI-C-002110	Extensive characterization data provided in CoA[7]	¹ H NMR, ¹³ C NMR, IR, MASS, and HPLC purity[7]	cGMP-compliant analytical laboratory[7]

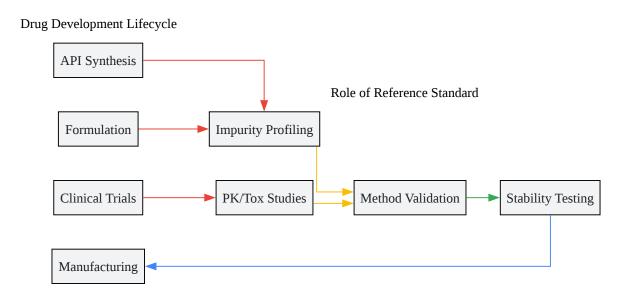
The Role of N-Descyclopropanecarbaldehyde Olaparib in Drug Development

As a significant impurity of Olaparib, **N-Descyclopropanecarbaldehyde Olaparib** plays a critical role throughout the drug development lifecycle. A certified reference standard is essential for:

- Impurity Profiling: Identifying and quantifying the levels of this impurity in both the active pharmaceutical ingredient (API) and the finished drug product.
- Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods used for quality control.



- Stability Studies: Assessing the degradation pathways of Olaparib under various stress conditions.
- Pharmacokinetic/Toxicological Studies: Investigating the metabolic fate and potential biological activity of the impurity.



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Role of N-Descyclopropanecarbaldehyde Olaparib Reference Standard.

Experimental Protocols for Certification

The certification of a reference standard involves a comprehensive set of analytical tests to confirm its identity, purity, and potency. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination



This method is suitable for the quantitative determination of the purity of **N- Descyclopropanecarbaldehyde Olaparib** and for the separation of related impurities.

- 1. Instrumentation and Columns:
- HPLC system with a UV detector (e.g., Waters 2695 series with a 2996 PDA detector).[8]
- Reversed-phase C18 column (e.g., Thermo Scientific C18, 250mm x 4.6mm, 5μm).[9]
- 2. Reagents and Solutions:
- Mobile Phase A: 0.1% Trifluoroacetic acid in water.
- Mobile Phase B: Acetonitrile.[9]
- Diluent: Methanol and water (70:30 v/v).[10]
- Standard Solution Preparation: Accurately weigh and dissolve the N-Descyclopropanecarbaldehyde Olaparib reference standard in the diluent to a known concentration (e.g., 50 μg/mL).[9]
- Sample Solution Preparation: Prepare the sample to be tested in the diluent to a similar concentration as the standard solution.
- 3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.[9]
- Injection Volume: 10 μL.[9]
- Column Temperature: 35°C.[9]
- Detection Wavelength: 276 nm.[9]
- Gradient Elution:



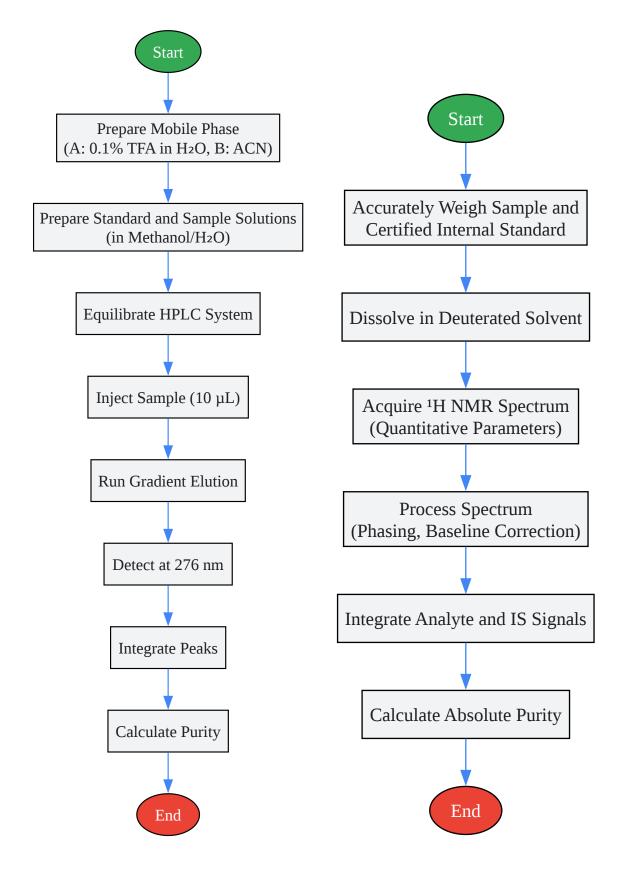
Time (min)	% Mobile Phase A	% Mobile Phase B
0	40	60
10	40	60
12	60	40

| 15 | 60 | 40 |

4. Data Analysis:

• Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.





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